molecular formula C22H18N2O4 B11458441 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide

Cat. No.: B11458441
M. Wt: 374.4 g/mol
InChI Key: MPYMKIWBJYADRC-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide typically involves the reaction of 2-aminophenol with o-aminobenzoic acid derivatives under specific conditions. The reaction is often catalyzed by acids such as p-toluene sulfonic acid (PTSA) and carried out in solvents like ethanol. The process involves refluxing the reactants for several hours to achieve the desired product .

Chemical Reactions Analysis

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the type of reaction and the conditions employed .

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide is unique compared to other benzoxazole derivatives due to its specific substituents and their positions on the benzoxazole ring. Similar compounds include:

These compounds share the benzoxazole core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide

InChI

InChI=1S/C22H18N2O4/c1-26-18-9-5-3-7-15(18)21(25)23-17-13-14(11-12-19(17)27-2)22-24-16-8-4-6-10-20(16)28-22/h3-13H,1-2H3,(H,23,25)

InChI Key

MPYMKIWBJYADRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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